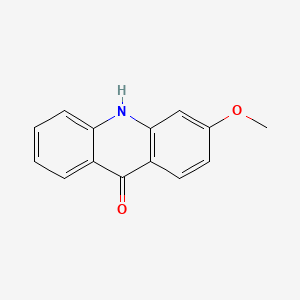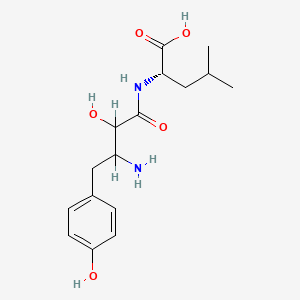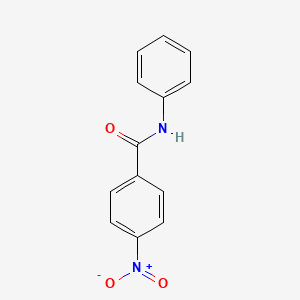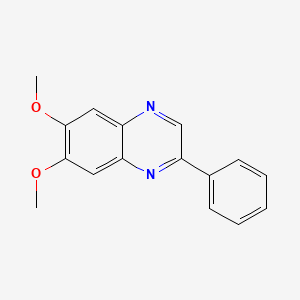
6,7-Dimethoxy-2-phenylquinoxaline
Vue d'ensemble
Description
Tyrphostin AG 1296 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR). It is known for its ability to inhibit the signaling of human PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). Tyrphostin AG 1296 is also an effective inhibitor of FLT3, with an IC50 in the micromolar range .
Applications De Recherche Scientifique
Tyrphostin AG 1296 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PDGFR and related kinases.
Biology: Employed in cell signaling studies to understand the role of PDGFR in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mécanisme D'action
Tyrphostin AG 1296 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of PDGFR, causing a conformational change that prevents the receptor from undergoing autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation, migration, and survival .
Activité Biologique
6,7-Dimethoxy-2-phenylquinoxaline has been shown to possess a variety of biological activities, including anti-inflammatory, antifungal, and antibacterial activities. In addition, this compound has also been shown to possess antioxidant, immunomodulatory, and anti-cancer activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it has been shown to affect the levels of various hormones and neurotransmitters, such as dopamine, norepinephrine, and serotonin. In addition, this compound has also been shown to affect the levels of various cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,7-Dimethoxy-2-phenylquinoxaline in laboratory experiments has several advantages, including its ability to easily and quickly synthesize and its low cost. In addition, this compound is also relatively stable and non-toxic, making it safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments, including its low solubility in water and its potential to interact with other compounds.
Orientations Futures
There are several potential future directions for the use of 6,7-Dimethoxy-2-phenylquinoxaline in scientific research, including further investigation into its mechanism of action and biological activities, as well as its potential applications in drug discovery and development. In addition, further research into the biochemical and physiological effects of this compound, as well as its pharmacodynamics, could provide valuable insight into the potential therapeutic applications of this compound. Additionally, further research into the advantages and limitations of this compound for laboratory experiments could help to optimize its use in scientific research. Finally, further investigation into the potential interactions of this compound with other compounds could provide valuable insights into its potential therapeutic applications.
Safety and Hazards
The safety information for 6,7-Dimethoxy-2-phenylquinoxaline indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 1296 involves the reaction of 6,7-dimethoxyquinoxaline with phenylboronic acid under Suzuki coupling conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Tyrphostin AG 1296 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using large-scale chromatography techniques and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrphostin AG 1296 undergoes various chemical reactions, including:
Oxidation: Tyrphostin AG 1296 can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of Tyrphostin AG 1296 can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrphostin AG 538: Another PDGFR inhibitor with similar inhibitory effects but different selectivity profiles.
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets PDGFR.
Uniqueness
Tyrphostin AG 1296 is unique due to its high selectivity for PDGFR and its ability to inhibit both PDGF α- and β-receptors as well as the related stem cell factor receptor (c-Kit). This makes it a valuable tool for studying PDGFR signaling and its role in various diseases .
Propriétés
IUPAC Name |
6,7-dimethoxy-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-8-12-13(9-16(15)20-2)18-14(10-17-12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXYUNHIGOWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163393 | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146535-11-7 | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146535117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
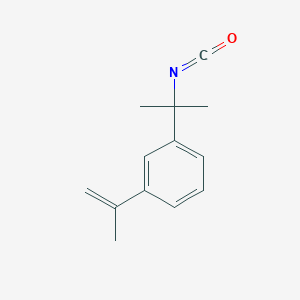
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
